Citral oxime

Antifungal Phytopathology Pesticide development

Procurement-advantaged citral oxime (CAS 13372-77-5, ≥98% purity) delivers quantifiable antifungal efficacy: N-O-esters achieve EC₅₀=257–292 mg/L against Rhizoctonia solani & Sclerotium rolfsii. Its C═N–OH group confers 6-month hydrolytic stability in soap/cosmetic matrices—solving citral’s oxidation problem. Validated metal-organic antimicrobials and biocatalytic geranyl nitrile production provide a multi-application R&D platform. Outperform parent aldehydes; cite evidence-based potency before substituting. Order high-purity research-grade material now.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 13372-77-5
Cat. No. B1669102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitral oxime
CAS13372-77-5
SynonymsCitral oxime;  AI3-12094;  AI3 12094;  AI312094
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=NO)C)C
InChIInChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-
InChIKeyLXFKDMGMYAHNAQ-WAKDDQPJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Citral Oxime (CAS 13372-77-5) for R&D Procurement: A Terpenoid Oxime Intermediate with Validated Antifungal and Antimicrobial Differentiation


Citral oxime (CAS 13372-77-5, molecular formula C₁₀H₁₇NO, molecular weight 167.25 g/mol) is an oxime derivative of the naturally occurring monoterpene aldehyde citral, synthesized via condensation of citral with hydroxylamine hydrochloride [1]. As an aldehyde-derived oxime, this compound contains the characteristic C═N–OH functional group that confers enhanced hydrolytic and oxidative stability relative to its parent carbonyl [2], alongside distinct biological activity profiles and utility as a synthetic intermediate for terpene nitriles such as geranyl nitrile [3].

Why Citral Oxime Cannot Be Substituted with Citral, Citronellal Oxime, or Other In-Class Oximes Without Verifying Performance


Despite sharing the oxime functional group with other terpenoid oximes such as citronellal oxime, citral oxime exhibits distinct structural features—including conjugated double bonds and the specific terpene backbone—that directly influence its antifungal potency, antimicrobial spectrum, metal coordination behavior, and stability profile. Substituting citral oxime with parent citral, citronellal oxime, or alternative oxime derivatives without experimental validation may result in loss of antifungal efficacy against specific phytopathogens [1], altered antimicrobial activity patterns across bacterial strains [2], or incompatible performance in fragrance formulations where hydrolytic stability is critical [3].

Citral Oxime (CAS 13372-77-5) Quantitative Differentiation Evidence: Head-to-Head Performance Against Comparators


Antifungal Activity: Citral Oxime Esters Demonstrate Quantifiable EC₅₀ Advantage Over Parent Citral Against Phytopathogens

In a direct comparative evaluation using the poisoned food technique, citral oxime esters exhibited antifungal activity superior to both parent citral and unmodified citral oxime. Among the tested derivatives, citral oxime N-O-propanoyl ester showed an EC₅₀ of 292 mg/L against Sclerotium rolfsii, while citral oxime N-O-nonanoyl ester demonstrated an EC₅₀ of 257 mg/L against Rhizoctonia solani [1]. This study provides the only direct head-to-head EC₅₀ comparison between citral, citral oxime, and citral oxime esters in the peer-reviewed literature, establishing quantifiable potency advantages for esterified derivatives.

Antifungal Phytopathology Pesticide development

Antimicrobial Spectrum: Citral Oxime Shows Distinct Gram-Positive Susceptibility Pattern Compared to Citronellal Oxime

A comparative study evaluating both citral oxime (L1H) and citronellal oxime (L2H), alongside their Co(II), Zn(II), Cd(II), and Hg(II) complexes, demonstrated that both free oximes possess strong inhibitory action against microorganisms. Notably, the antibacterial activity results revealed that Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) were more susceptible than Gram-negative bacteria (Escherichia coli) [1]. Furthermore, the antimicrobial activities of the metal complexes were found to be greater than those of the corresponding free oximes, establishing a quantifiable structure-activity relationship for complexation [1].

Antimicrobial Coordination chemistry Metal complexes

Transition Metal Complexation: Citral Oxime Forms Crystalline Co(II), Zn(II), Cd(II), and Hg(II) Complexes with Enhanced Antimicrobial Activity

Citral oxime (L1H) reacts with metal chlorides of Co(II), Zn(II), Cd(II), and Hg(II) in 1:2 stoichiometry to form four-coordinate crystalline complexes, as confirmed by powder XRD studies [1]. Parallel complexes were synthesized using citronellal oxime (L2H). Critically, the antimicrobial activities of all metal complexes were found to be greater than those of the corresponding free oximes, representing a quantifiable enhancement attributable to complexation [1]. The complexes were fully characterized by elemental analysis, molar conductance, IR, UV-Vis, ¹H and ¹³C NMR spectroscopy, and FAB mass spectrometry, confirming their monomeric nature.

Coordination chemistry Metal-organic complexes Antimicrobial

Ecotoxicological Classification: Citral Oxime Included in Systematic Toxicity Comparison of 24 Flavor and Fragrance Compounds

In a systematic ecotoxicological evaluation of 24 substances including commercially relevant flavors and fragrances, citral oxime was assessed alongside perillartine, buccoxime, and stemone. The study compared oxime and oxime ether toxicity to that of parent carbonyl compounds across four test organisms: Aliivibrio fischeri (bacteria), Raphidocelis subcapitata (microalgae), Spirodela polyrhiza (plants), and Daphnia magna (crustaceans) [1]. The toxicity spectrum ranged from non-acute (class I) to very high-acute (class V); in most cases, oxime ether toxicity was similar to or lower than that of commercially exploited flavors and fragrances [1].

Ecotoxicology Environmental safety Fragrance materials

Fragrance Stability: Citral Oxime Demonstrates Six-Month Shelf Stability in Soap and Cosmetic Formulations Without Discoloration or Odor Change

According to US Patent US3637533, citral oxime exhibits excellent stability in soap, cosmetics, and aerosol formulations. Under accelerated aging tests and a 6-month shelf test, citral oxime showed no signs of discoloration or change in odor [1]. This stability profile is critical for fragrance applications where parent aldehydes like citral are prone to oxidation and degradation. The patent specifically claims perfume-containing compositions comprising an olfactorily effective amount of citral oxime among other branched-chain ethylenic unsaturated hydrocarbyl aldehyde oximes.

Fragrance chemistry Formulation stability Consumer products

Synthetic Utility: Citral Oxime Serves as Key Intermediate for Biocatalytic Production of Geranyl Nitrile and Related Terpene Nitriles

Citral oxime functions as the direct precursor for biocatalytic production of citral nitrile (geranyl nitrile), neral nitrile, geranial nitrile, and citronellyl nitrile using oxime dehydratases [1]. The patent describes a method operating under mild enzymatic reaction conditions as an alternative to traditional chemical dehydration methods requiring caustic dehydrating agents and boiling temperatures [1]. Geranyl nitrile produced via this route is valued as an oxidation-stable analog of citral with an intense fresh, citrus-like odor used in perfumery [2].

Biocatalysis Nitrile synthesis Green chemistry

Citral Oxime (CAS 13372-77-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Pesticide Development: Synthesis of Citral Oxime Esters for Phytopathogen Control

Researchers developing natural product-based fungicides can utilize citral oxime as a precursor for ester derivatives with documented antifungal activity against Rhizoctonia solani and Sclerotium rolfsii. Citral oxime N-O-nonanoyl ester (EC₅₀ = 257 mg/L) and citral oxime N-O-propanoyl ester (EC₅₀ = 292 mg/L) represent quantifiably characterized lead compounds with defined potency against major phytopathogens, providing a data-driven starting point for structure-activity optimization [1].

Bioinorganic Chemistry: Synthesis of Transition Metal Complexes with Enhanced Antimicrobial Properties

Citral oxime serves as a validated ligand for Co(II), Zn(II), Cd(II), and Hg(II) complexation in 1:2 metal-to-ligand stoichiometry. The resulting crystalline complexes exhibit antimicrobial activities exceeding those of the free oxime ligand, with documented Gram-positive selectivity against S. aureus and B. subtilis. Researchers in coordination chemistry and antimicrobial materials science can leverage this established synthetic protocol for generating novel metal-organic antimicrobial agents [2].

Fragrance and Flavor Industry: Oxidation-Stable Intermediate for Geranyl Nitrile Production

Citral oxime is the key intermediate in the biocatalytic production of geranyl nitrile (citral nitrile), an oxidation-stable fragrance analog of citral with intense fresh, citrus-like olfactory properties. The enzymatic dehydration route using oxime dehydratases operates under mild conditions, offering a greener alternative to traditional chemical dehydration methods requiring caustic agents. The resulting nitrile demonstrates superior stability in perfumery formulations compared to the parent aldehyde [3][4].

Consumer Product Formulation: Stable Fragrance Ingredient for Soap, Cosmetics, and Aerosols

For formulation scientists developing fragrance-containing consumer products, citral oxime offers documented 6-month shelf stability in soap, cosmetics, and aerosol matrices without discoloration or odor change under accelerated aging conditions. This stability profile directly addresses the known oxidation sensitivity of parent aldehydes like citral, enabling longer shelf-life product development in personal care and household chemistry applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citral oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.